

Purchasing Rauvotetraphylline C Analytical Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical applications and protocols relevant to the use of **Rauvotetraphylline C**, an indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*. These guidelines are intended to support researchers in the fields of pharmacology, drug discovery, and analytical chemistry.

Product Information and Sourcing

Rauvotetraphylline C is available as an analytical standard from various chemical suppliers. It is essential to source this compound from a reputable vendor that provides a Certificate of Analysis (CoA) to ensure identity and purity.

Table 1: Supplier Information for **Rauvotetraphylline C** Analytical Standard

Supplier	CAS Number	Molecular Formula	Purity Specification	Notes
InvivoChem	1422506-51-1	C ₂₈ H ₃₄ N ₂ O ₇	≥98%	For research use only.
BioCrick	1422506-51-1	C ₂₈ H ₃₄ N ₂ O ₇	≥98%	For research use only.
Biosynth	1422506-51-1	C ₂₈ H ₃₄ N ₂ O ₇	Not specified	For research use only.

Analytical Characterization Protocols

Accurate characterization of the analytical standard is crucial before its use in experimental assays. The following are standard protocols for verifying the identity and purity of **Rauvotetraphylline C**.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the **Rauvotetraphylline C** standard.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Injection Volume: 10 µL.
- Standard Preparation: Prepare a stock solution of **Rauvotetraphylline C** in methanol or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of **Rauvotetraphylline C**.

Methodology:

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
- Sample Infusion: The sample can be directly infused or analyzed via LC-MS.
- Expected Mass: The expected $[M+H]^+$ ion for $C_{28}H_{34}N_2O_7$ is approximately 511.2444 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of **Rauvotetraphylline C**.

Methodology:

- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- Spectra to Acquire: 1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC.
- Analysis: The acquired spectra should be compared with published data for **Rauvotetraphylline C** to confirm its structural integrity.

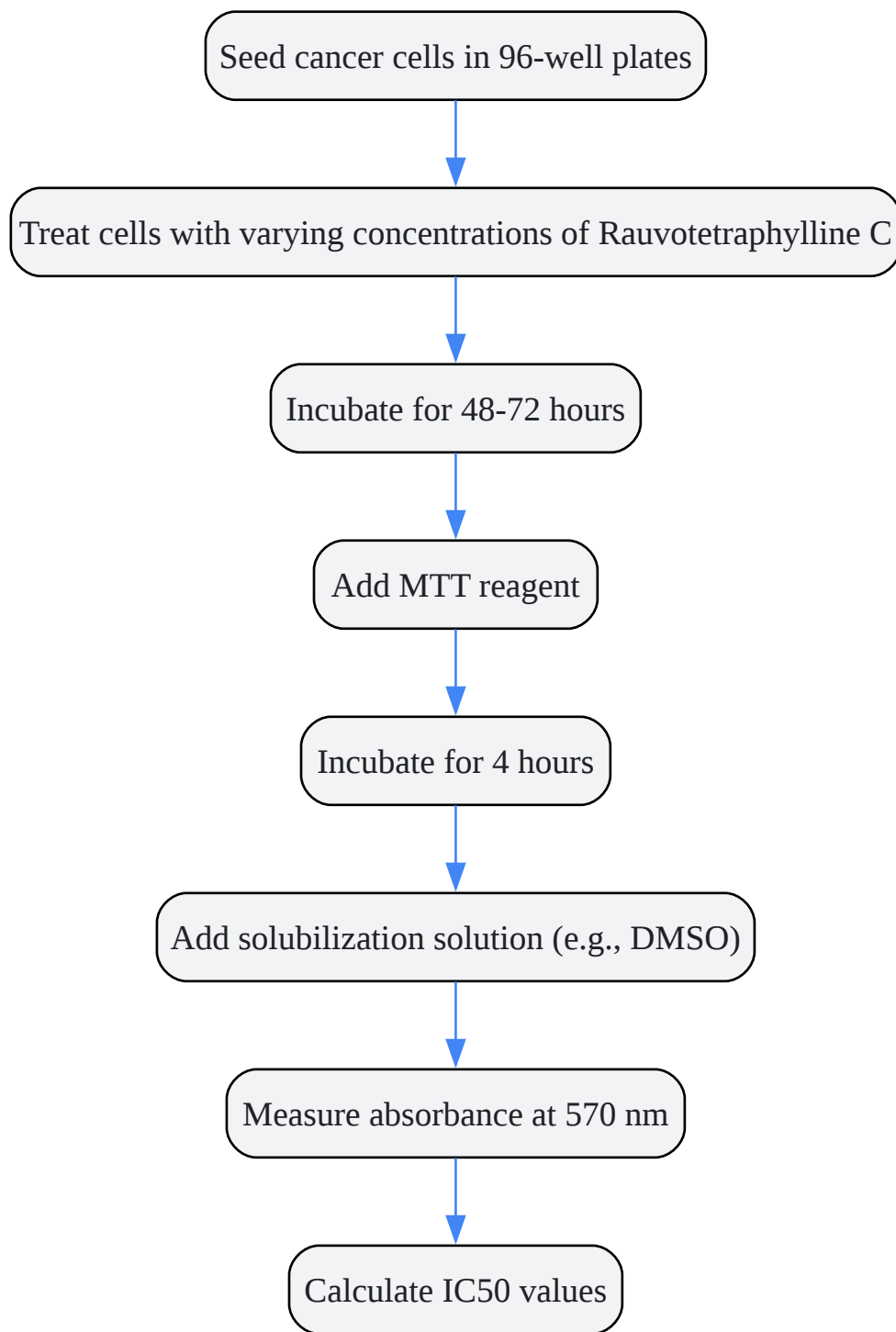
Biological Activity Assays: Anticancer Potential

While specific studies on **Rauvotetraphylline C** are limited, extracts from *Rauvolfia tetraphylla* have demonstrated cytotoxic effects against cancer cell lines. The following protocols are provided as general guidelines for investigating the potential anticancer activity of **Rauvotetraphylline C**.

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC_{50}) of **Rauvotetraphylline C** against various cancer cell lines.

Experimental Workflow:



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Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **Rauvotetraphylline C** in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

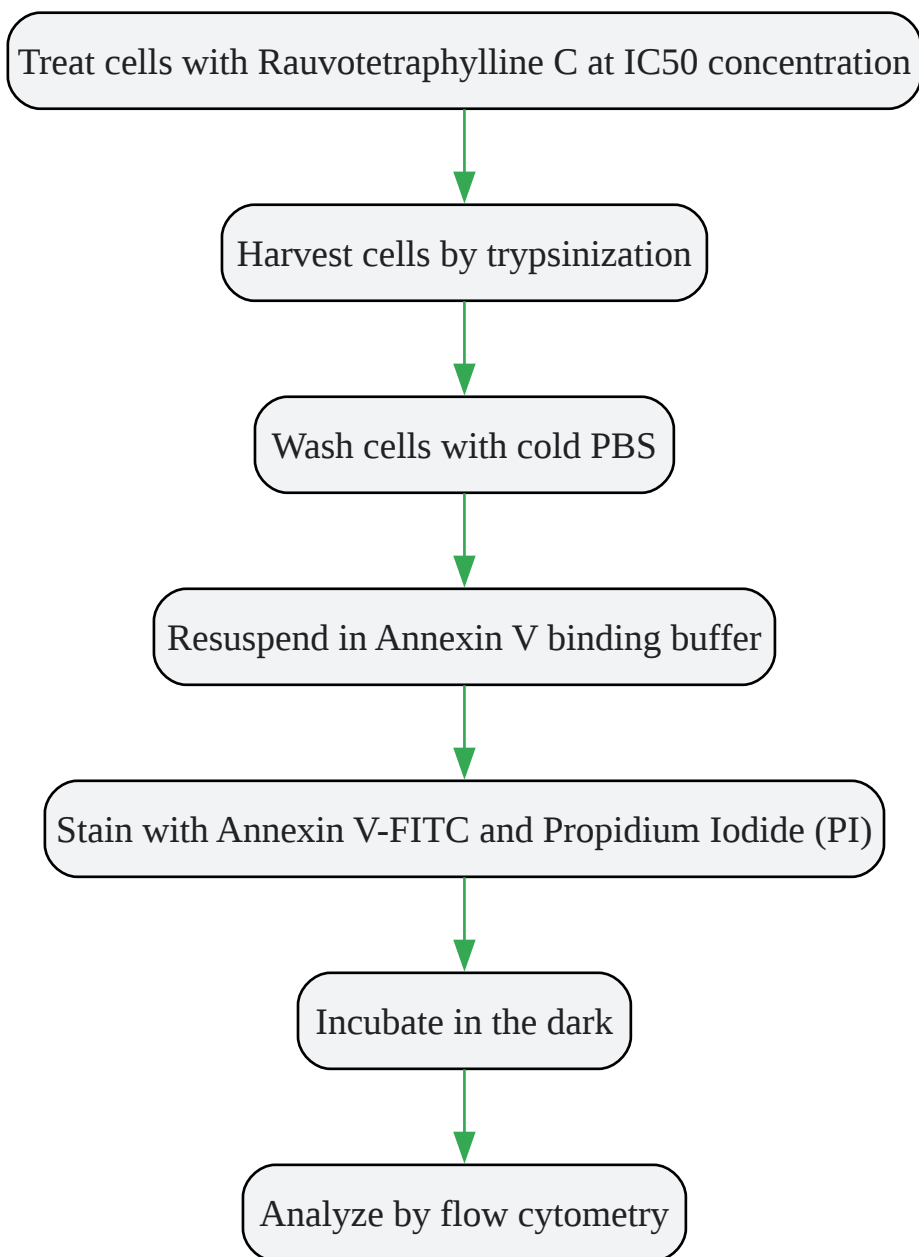
Table 2: Reported Cytotoxicity of Rauvolfia tetraphylla Alkaloids

Compound/Extract	Cell Line(s)	IC ₅₀ Value	Reference
Five Alkaloids (unspecified, likely including Rauvotetraphylline C)	Five human cancer cell lines	> 40 µM	General literature
Rauvolfia tetraphylla extract	MCF-7	57.5% growth inhibition at 100 µg/mL	[1]

Apoptosis Assay by Flow Cytometry

Purpose: To determine if **Rauvotetraphylline C** induces apoptosis in cancer cells.

Experimental Workflow:



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Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

- Cell Treatment: Treat cancer cells with **Rauvotetraphylline C** at its predetermined IC₅₀ concentration for 24-48 hours.

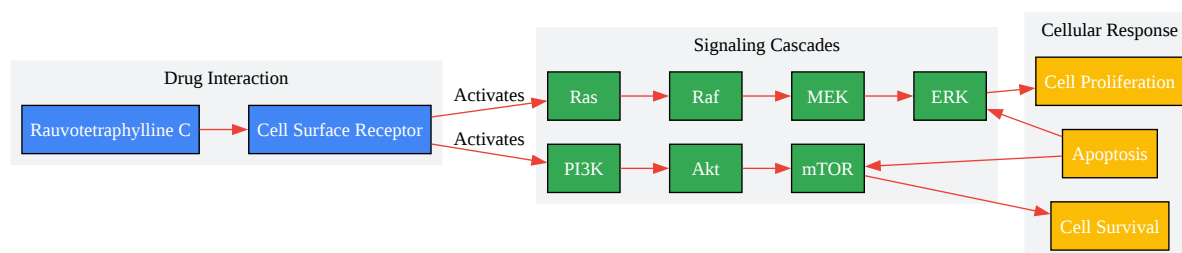
- Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Investigation of Signaling Pathways

Indole alkaloids are known to modulate various signaling pathways involved in cancer progression. The following outlines a general approach to investigate the effect of **Rauvotetraphylline C** on key signaling pathways.

Hypothesized Signaling Pathway Modulation:

Based on the known activities of other indole alkaloids, **Rauvotetraphylline C** may potentially modulate pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.



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Caption: Potential signaling pathways affected by **Rauvotetraphylline C**.

Western Blot Analysis Protocol:

- Protein Extraction: Treat cells with **Rauvotetraphylline C** for various time points. Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3).
- Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
- Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

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References

- 1. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
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